

### BMS-605541 CAS number 639858-32-5

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: BMS-605541

Cat. No.: B10788190

Get Quote

An In-Depth Technical Guide to BMS-605541 (CAS Number: 639858-32-5)

For Researchers, Scientists, and Drug Development Professionals

## **Executive Summary**

**BMS-605541** is a potent and selective, orally active inhibitor of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) kinase. Developed by Bristol Myers Squibb, this small molecule has been investigated for its potential as an anti-angiogenic agent in cancer therapy. This guide provides a comprehensive overview of the available technical data on **BMS-605541**, including its mechanism of action, in vitro and in vivo preclinical data, and the signaling pathways it targets. While detailed pharmacokinetic profiles and specific experimental protocols are not extensively available in the public domain, this document consolidates the known scientific information to support research and development efforts.

**Chemical Properties** 

| Property          | Value                                                                                         |
|-------------------|-----------------------------------------------------------------------------------------------|
| CAS Number        | 639858-32-5                                                                                   |
| Molecular Formula | C19H17F2N5OS                                                                                  |
| Molecular Weight  | 401.43 g/mol                                                                                  |
| IUPAC Name        | N-cyclopropyl-2,4-difluoro-5-[([2-(pyridin-2-ylamino)-1,3-thiazol-5-yl]methyl)amino]benzamide |



# **Mechanism of Action and Signaling Pathway**

**BMS-605541** functions as an ATP-competitive inhibitor of the VEGFR-2 kinase, a key mediator of angiogenesis, the formation of new blood vessels.[1] Angiogenesis is a critical process for tumor growth and metastasis. The binding of Vascular Endothelial Growth Factor (VEGF) to VEGFR-2 on the surface of endothelial cells initiates a signaling cascade that promotes cell proliferation, migration, survival, and permeability. By blocking the ATP-binding site on VEGFR-2, **BMS-605541** inhibits the autophosphorylation of the receptor and subsequent downstream signaling.

## **VEGFR-2 Signaling Pathway**

Upon activation by VEGF, VEGFR-2 dimerizes and undergoes autophosphorylation at specific tyrosine residues. These phosphorylated sites serve as docking stations for various signaling proteins, leading to the activation of multiple downstream pathways, including:

- PLCy-PKC-MAPK Pathway: This pathway is crucial for endothelial cell proliferation.
- PI3K/Akt Pathway: This pathway promotes endothelial cell survival and migration.
- p38 MAPK Pathway: This pathway is involved in endothelial cell migration.

**BMS-605541**'s inhibition of VEGFR-2 phosphorylation effectively blocks these downstream signals, leading to the suppression of angiogenesis.





Click to download full resolution via product page

VEGFR-2 signaling pathway and the inhibitory action of **BMS-605541**.

# Preclinical Data In Vitro Activity



**BMS-605541** has demonstrated potent inhibitory activity against VEGFR-2 and other related kinases. It also effectively inhibits the proliferation of human umbilical vein endothelial cells (HUVECs).

| Target                    | Assay Type | Value (nM) |
|---------------------------|------------|------------|
| VEGFR-2                   | IC50       | 23[2]      |
| VEGFR-2                   | Ki         | 49[2]      |
| Flk-1                     | IC50       | 40[2]      |
| VEGFR-1                   | IC50       | 400[2]     |
| PDGFR-β                   | IC50       | 200[2]     |
| VEGF-induced HUVEC Growth | IC50       | 25[2]      |

# Experimental Protocol: VEGF-Induced HUVEC Proliferation Assay (General Methodology)

While a specific, detailed protocol for the evaluation of **BMS-605541** is not publicly available, a general methodology for this type of assay is as follows.

Objective: To determine the concentration of an inhibitor that reduces VEGF-induced HUVEC proliferation by 50% (IC<sub>50</sub>).

#### Materials:

- Human Umbilical Vein Endothelial Cells (HUVECs)
- Endothelial Cell Growth Medium (e.g., EGM-2)
- Basal Medium (e.g., EBM-2) with reduced serum (e.g., 0.5-2% FBS)
- Recombinant Human VEGF
- Test compound (BMS-605541)
- 96-well cell culture plates



• Cell proliferation detection reagent (e.g., MTT, BrdU, or CellTiter-Glo®)

#### Procedure:

- Cell Seeding: HUVECs are seeded into 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) and allowed to adhere overnight.
- Serum Starvation: The growth medium is replaced with a low-serum basal medium, and the cells are incubated for a period (e.g., 4-24 hours) to synchronize them and reduce basal proliferation.
- Treatment: Cells are treated with a serial dilution of the test compound (**BMS-605541**) in the presence of a fixed concentration of VEGF (e.g., 10-50 ng/mL). Control wells include cells with no treatment, cells with VEGF alone, and cells with the vehicle control.
- Incubation: The plates are incubated for a period that allows for cell proliferation (e.g., 48-72 hours).
- Proliferation Assessment: A cell proliferation reagent is added to each well, and the signal (e.g., absorbance or luminescence) is measured according to the manufacturer's instructions.
- Data Analysis: The data is normalized to the controls, and the IC<sub>50</sub> value is calculated by fitting the dose-response curve to a suitable model.





Click to download full resolution via product page

Generalized workflow for a HUVEC proliferation assay.

# **In Vivo Efficacy**



**BMS-605541** has demonstrated anti-tumor activity in preclinical xenograft models of human cancer.

| Xenograft Model                 | Dosing Regimen                                      | Outcome                         |
|---------------------------------|-----------------------------------------------------|---------------------------------|
| L2987 (human lung carcinoma)    | 12.5-180 mg/kg, p.o., q.d. or<br>b.i.d. for 14 days | Anti-tumor activity observed[2] |
| HCT-116 (human colon carcinoma) | 12.5-180 mg/kg, p.o., q.d. or<br>b.i.d. for 14 days | Anti-tumor activity observed[2] |

Note: Specific tumor growth inhibition data (e.g., % TGI) is not publicly available.

# Experimental Protocol: Tumor Xenograft Model (General Methodology)

The following is a generalized protocol for a subcutaneous xenograft study.

Objective: To evaluate the in vivo anti-tumor efficacy of a test compound.

#### Materials:

- Immunocompromised mice (e.g., nude or SCID)
- Tumor cells (e.g., HCT-116)
- · Cell culture medium and reagents
- Test compound (BMS-605541) and vehicle
- · Calipers for tumor measurement

#### Procedure:

- Tumor Cell Implantation: A suspension of tumor cells (e.g., 5-10 x 10<sup>6</sup> cells) is injected subcutaneously into the flank of the mice.
- Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm<sup>3</sup>).

## Foundational & Exploratory





- Randomization: Mice are randomized into treatment and control groups.
- Treatment: The treatment group receives the test compound (BMS-605541) at specified doses and schedules. The control group receives the vehicle.
- Monitoring: Tumor volume and body weight are measured regularly (e.g., 2-3 times per week).
- Endpoint: The study is terminated when tumors in the control group reach a predetermined size, or at a set time point.
- Data Analysis: Tumor growth inhibition is calculated by comparing the tumor volumes in the treated groups to the control group.





Click to download full resolution via product page

Generalized workflow for an in vivo tumor xenograft study.

### **Pharmacokinetics**

Limited pharmacokinetic data for BMS-605541 is available in the public domain.



| Species | Route | Bioavailability (%) |
|---------|-------|---------------------|
| Mouse   | Oral  | 100[3]              |
| Monkey  | Oral  | 52[3]               |

Note: Detailed pharmacokinetic parameters such as Cmax, Tmax, half-life, clearance, and volume of distribution are not publicly available.

## **Analytical Methods**

A specific, validated analytical method for the quantification of **BMS-605541** in biological matrices is not described in publicly available literature. However, for a small molecule of this nature, a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method would be the standard approach.

General Principles of a Suitable LC-MS/MS Method:

- Sample Preparation: Protein precipitation or liquid-liquid extraction of plasma samples.
- Chromatography: Reversed-phase HPLC or UPLC for separation.
- Ionization: Electrospray ionization (ESI) in positive ion mode.
- Mass Spectrometry: A triple quadrupole mass spectrometer operating in Multiple Reaction
   Monitoring (MRM) mode for sensitive and selective detection.

### **Clinical Trials**

There is no publicly available information on clinical trials conducted specifically with **BMS-605541**.

## Conclusion

**BMS-605541** is a well-characterized preclinical candidate that demonstrates potent and selective inhibition of VEGFR-2 kinase. Its in vitro activity against endothelial cell proliferation and in vivo efficacy in human tumor xenograft models underscore its potential as an antiangiogenic agent. However, a comprehensive understanding of its clinical potential is limited by



the lack of publicly available, detailed pharmacokinetic data across multiple species and the absence of any reported clinical trial information. Further research and disclosure of more extensive preclinical and clinical data would be necessary to fully evaluate the therapeutic promise of this compound.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. BMS-605541 Drug Targets, Indications, Patents Synapse [synapse.patsnap.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. cancer-research-network.com [cancer-research-network.com]
- To cite this document: BenchChem. [BMS-605541 CAS number 639858-32-5]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10788190#bms-605541-cas-number-639858-32-5]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com